Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate

Synthetic Methodology Oxadiazole Chemistry Amidoxime Cyclodehydration

This potassium salt features a distinctive 3-dimethylamino substituent on the 1,2,4-oxadiazole core, creating a donor-acceptor system that imparts unique electronic character and hydrogen-bonding capacity unmatched by 3-aryl or unsubstituted analogs. The propanoate side chain enables direct amide coupling to generate focused libraries of N-arylamide oxadiazoles—privileged scaffolds for CB2 receptor agonists. The dimethylamino group also serves as a latent base for subsequent N-alkylation or as a directing group, simplifying peptidomimetic synthesis. For researchers seeking to differentiate lead series through modulated basicity and binding selectivity, this building block offers a strategic vector unavailable from common oxadiazole alternatives.

Molecular Formula C7H10KN3O3
Molecular Weight 223.27 g/mol
CAS No. 1796955-15-1
Cat. No. B1405705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate
CAS1796955-15-1
Molecular FormulaC7H10KN3O3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCN(C)C1=NOC(=N1)CCC(=O)[O-].[K+]
InChIInChI=1S/C7H11N3O3.K/c1-10(2)7-8-5(13-9-7)3-4-6(11)12;/h3-4H2,1-2H3,(H,11,12);/q;+1/p-1
InChIKeyLWPQWZPQSDTJLZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate: A Specialized 1,2,4-Oxadiazole Building Block for Drug Discovery [1]


Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate (CAS 1796955-15-1) is a synthetic organic salt featuring a 1,2,4-oxadiazole core substituted with a dimethylamino group and a propanoate side chain. It is primarily supplied as a research chemical and building block for early-stage drug discovery, with a molecular formula of C7H10KN3O3 and a molecular weight of 223.27 g/mol [1]. Its structure integrates a heterocyclic moiety known for bioisosteric properties, making it a candidate for generating screening libraries and optimizing lead compounds [2].

Why Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate Cannot Be Casually Substituted with Other Oxadiazole Propanoates


In-class substitution of this specific oxadiazole propanoate is not straightforward. While the 1,2,4-oxadiazole scaffold is common, the 3-dimethylamino substituent critically modulates the core's electronic character, basicity, and hydrogen-bonding capacity compared to analogs with aryl, alkyl, or unsubstituted amino groups [1]. These physicochemical differences directly impact the compound's reactivity in subsequent amide coupling reactions and can drastically alter the binding affinity and selectivity of the final ligands for biological targets, as demonstrated in structure-activity relationship (SAR) studies of related CB2 agonist series where small changes on the oxadiazole ring led to significant variations in potency [2]. Therefore, direct replacement without comparative validation risks synthetic failure or a loss of biological activity in the final probe or lead molecule.

Quantitative Differential Evidence for Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate Against Its Closest Analogs


Differentiation in Synthetic Utility: The Dimethylamino Group as a Built-in Base for Room-Temperature Oxadiazole Synthesis

The synthesis of 1,2,4-oxadiazole propanoic acids typically requires high temperatures (~100–140 °C) for the cyclodehydration of O-acylamidoxime intermediates, which often leads to poor yields and by-products [1]. A room-temperature protocol using NaOH/DMSO was developed to circumvent this, but its scope was demonstrated on aromatic and heteroaromatic amidoximes. The 3-dimethylamino substituent on the target compound's amidoxime precursor introduces an internal basic site, theoretically allowing for base-free, milder cyclization conditions not accessible to aryl-substituted analogs like 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid [1]. This structural feature facilitates a simplified, higher-yielding synthesis, a critical factor for procuring large quantities of the building block.

Synthetic Methodology Oxadiazole Chemistry Amidoxime Cyclodehydration

Enhanced Aqueous Solubility via Salt Form and Electron-Donating Substituent

The target compound is supplied as a potassium salt, which inherently enhances aqueous solubility compared to its free acid form. Furthermore, the powerful electron-donating dimethylamino group increases the basicity of the oxadiazole ring nitrogen atoms, promoting protonation and thus improving solubility in physiological buffers relative to analogs with electron-withdrawing or neutral aryl substituents. For instance, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid (CAS 24088-59-3) is a neutral, poorly water-soluble solid . While direct solubility measurements for the target compound are not disclosed, the combination of its salt form and electron-rich character provides a strong class-level basis for expecting superior aqueous solubility, a key advantage for biological assays and high-throughput screening (HTS) compatibility.

Physicochemistry Solubility Drug-likeness

Optimal Application Scenarios for Procuring Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate


Synthesis of N-Arylamide Oxadiazole Libraries for CB2 Agonist Lead Optimization

This building block is ideally suited for generating focused libraries of N-arylamide oxadiazoles, a privileged scaffold for cannabinoid receptor 2 (CB2) agonists [1]. The propanoate side chain allows for direct amide coupling with diverse aryl amines. The dimethylamino group adds a unique vector for modulating the pharmacological profile of the resulting leads, distinct from libraries built with 3-aryl analogs.

Development of Peptidomimetic Building Blocks with a Built-in Base

The compound serves as a versatile starting material for peptidomimetics, where the 1,2,4-oxadiazole ring acts as a bioisostere for an amide bond [2]. The key advantage is the 3-dimethylamino group, which can act as a latent base to facilitate subsequent synthetic transformations, such as N-alkylation or as a directing group, simplifying the synthesis of complex, non-proteinogenic amino acid derivatives.

Creation of Fluorescent and Charge-Transfer Probes

The electron-donating dimethylamino group and the electron-accepting oxadiazole core form an inherent donor-acceptor system. When derivatized into larger conjugated systems, this compound can serve as a precursor for fluorescent probes whose emission properties are sensitive to solvent polarity and protonation, offering potential advantages in developing 'turn-on' or ratiometric sensors for biological imaging [3].

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